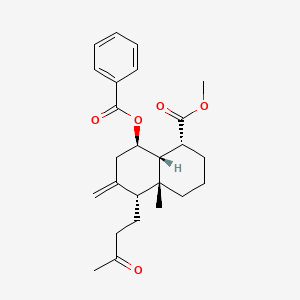![molecular formula C14H30O6 B14303349 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane CAS No. 120505-07-9](/img/structure/B14303349.png)
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their molecular structure. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane typically involves the reaction of 2-methoxyethanol with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to maximize efficiency and minimize waste. The raw materials are fed into the reactor, and the product is continuously extracted and purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of membrane transport and permeability.
Medicine: As a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: In the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The compound can also form complexes with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethylene glycol monomethyl ether
- Triethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
Uniqueness
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and stability are critical factors.
Propiedades
Número CAS |
120505-07-9 |
|---|---|
Fórmula molecular |
C14H30O6 |
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
1,3-bis(2-methoxyethoxy)-2-(2-methoxyethoxymethyl)-2-methylpropane |
InChI |
InChI=1S/C14H30O6/c1-14(11-18-8-5-15-2,12-19-9-6-16-3)13-20-10-7-17-4/h5-13H2,1-4H3 |
Clave InChI |
OATIPBFLMXJASY-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOC)(COCCOC)COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
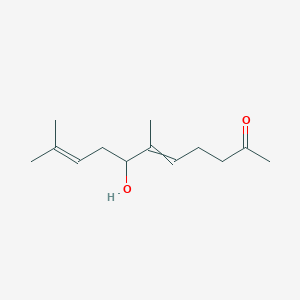
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
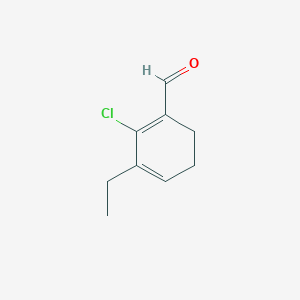
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
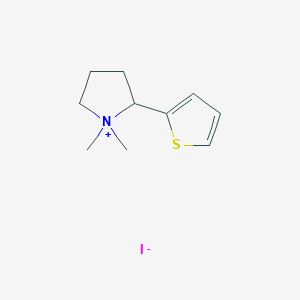

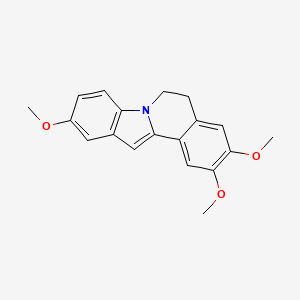
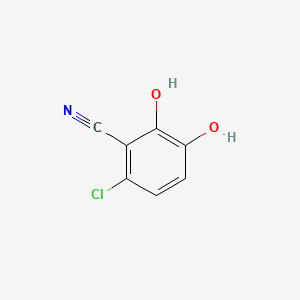

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
